6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the CAS Number: 18591-75-8 and Linear Formula: C7H8N4 . It has a molecular weight of 148.17 .
Synthesis Analysis
The synthesis of 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine can be achieved from 4-Amino-4H-1,2,4-triazole and Acetylacetone . A two-step synthesis process involving 6-chloro-3-(m-tolyl)-triazolopyridazine has also been reported .Molecular Structure Analysis
The crystal structures of BD1 in complex with four selected inhibitors have been determined . This provides valuable information about the binding modes of [1,2,4]triazolo[4,3-b]pyridazine derivatives .Chemical Reactions Analysis
The first synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This reaction scheme represents an attractive methodology for the synthesis of novel fused pyridazine derivatives .Physical And Chemical Properties Analysis
The physical form of 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine is solid . More detailed physical and chemical properties are not available from the search results.Scientific Research Applications
1. Biological Agent Potential
6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine derivatives exhibit potential as biological agents. Tricyclic derivatives of this compound, with a methyl substituent, have been prepared for exploration in biological contexts (Biagi et al., 2002).
2. Crystal Structure and Biological Properties
Recent studies have shown that pyridazine derivatives like 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine possess significant biological properties, such as anti-tumor and anti-inflammatory activity. These compounds have been synthesized and characterized using various techniques, including NMR, IR, mass spectral studies, and single crystal X-ray diffraction (Sallam et al., 2021).
3. Novel Angular Ring System
The compound forms a novel angular ring system, 6H-1,2,4-triazino[4,3-b]1,2,4-triazolo[3,4-f]pyridazine, which has been shown to have a positive inotropic effect (Kosáry et al., 1986).
4. Antiproliferative Activity
Some derivatives of 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine have shown antiproliferative activity, particularly in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
5. Antiviral Activity
Certain newly synthesized derivatives of this compound have displayed promising antiviral activity, particularly against hepatitis-A virus (HAV) (Shamroukh & Ali, 2008).
6. High-Energy Material Construction
6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine has been utilized in constructing new low-sensitivity high-energy materials. These materials have shown significant properties like high detonation velocities and pressures, along with low sensitivities and good thermostability (Chen et al., 2021).
7. Antibacterial Evaluation
A series of triazolo[3′,4′:6,1]pyridazino[4,3-e][1,3,4]thiadiazines, synthesized from 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine, have been evaluated for their antibacterial activity (Rahimizadeh et al., 2012).
Safety And Hazards
The safety information available indicates that 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine has the GHS07 pictogram with the signal word “Warning” and hazard statements H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
Future Directions
properties
IUPAC Name |
6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-3-6(2)10-11-4-8-9-7(5)11/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNPSHRCILKBMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NN=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321733 |
Source
|
Record name | 6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809027 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine | |
CAS RN |
18591-75-8 |
Source
|
Record name | 6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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